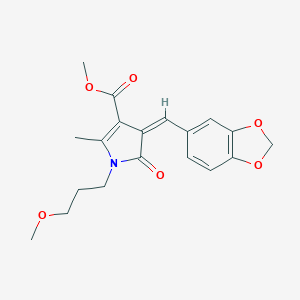![molecular formula C26H25N5O3S B302451 N-[3-(5-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide](/img/structure/B302451.png)
N-[3-(5-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(5-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mecanismo De Acción
The exact mechanism of action of N-[3-(5-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide is not fully understood. However, research suggests that it may work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of MMPs. Additionally, it has been shown to have antioxidant properties and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(5-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide in lab experiments is that it has shown promising results in various research fields, making it a potentially useful compound for further studies. However, one limitation is that the synthesis of this compound is complex and requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for the research of N-[3-(5-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide. One potential direction is to study its potential as an anti-cancer agent in more detail, including its efficacy in different types of cancer. Additionally, further research can be conducted to understand its mechanism of action and to identify any potential side effects or toxicity. Furthermore, it can be studied for its potential as an anti-inflammatory agent in various inflammatory conditions. Finally, it can be studied for its potential as an antioxidant agent, including its ability to protect against oxidative stress in various diseases.
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its complex synthesis method and potential advantages and limitations for lab experiments should be taken into consideration when designing future research studies.
Métodos De Síntesis
The synthesis of N-[3-(5-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide involves a multi-step process that requires expertise in organic chemistry. The synthesis begins with the reaction of 4-methylbenzoyl chloride with 4-methylphenylhydrazine to obtain 4-methyl-N-phenylbenzamide. This intermediate is then reacted with 2-(4-methoxyanilino)-2-oxoethanethiol to obtain the desired compound.
Aplicaciones Científicas De Investigación
N-[3-(5-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, with research showing that it can induce apoptosis in cancer cells. Additionally, it has been studied for its potential as an anti-inflammatory agent, with research showing that it can inhibit the production of pro-inflammatory cytokines.
Propiedades
Fórmula molecular |
C26H25N5O3S |
|---|---|
Peso molecular |
487.6 g/mol |
Nombre IUPAC |
N-[3-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C26H25N5O3S/c1-17-7-9-18(10-8-17)25(33)28-21-6-4-5-19(15-21)24-29-30-26(31(24)2)35-16-23(32)27-20-11-13-22(34-3)14-12-20/h4-15H,16H2,1-3H3,(H,27,32)(H,28,33) |
Clave InChI |
HQFRPCBVHZESMW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(N3C)SCC(=O)NC4=CC=C(C=C4)OC |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(N3C)SCC(=O)NC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B302368.png)
![5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302371.png)
![5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302375.png)
![5-[(2,7-Diethoxy-1-naphthyl)methylene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302376.png)
![ethyl 4-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B302377.png)
![ethyl 4-[3-chloro-5-methoxy-4-(prop-2-ynyloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B302378.png)

![N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B302381.png)
![methyl 4-chloro-3-{5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B302382.png)
![3-[(3,4-dichlorobenzyl)oxy]benzaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B302383.png)
![3-[[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]phenoxy]methyl]benzoate](/img/structure/B302385.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone](/img/structure/B302389.png)
![Methyl 4-[[2-[[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B302390.png)
![2-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B302391.png)